Product packaging for Sodium mercaptopyruvate(Cat. No.:CAS No. 10255-67-1)

Sodium mercaptopyruvate

Cat. No.: B110611
CAS No.: 10255-67-1
M. Wt: 142.11 g/mol
InChI Key: CODUSAVZTZYYDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Mercaptopyruvate Pathway Discovery

The existence of the mercaptopyruvate pathway and its key enzyme, 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), has been known for decades, though its physiological significance has been more recently appreciated. oup.comnih.gov Initially, 3-MST was primarily recognized for its role in cyanide detoxification. nih.govnih.gov A significant breakthrough came with the discovery of a patient with mercaptolactate-cysteine disulfiduria, a rare inherited disorder. This condition was linked to a deficiency in 3-MST, leading to the accumulation of 3-mercaptopyruvate (3-MP), which is then converted to 3-mercaptolactate. nih.gov

In 1974, research suggested that a cytoplasmic transaminase, in conjunction with 3-MST, could catalyze the production of H₂S from cysteine. nih.gov However, the role of H₂S as a gasotransmitter, similar to nitric oxide and carbon monoxide, had not yet been discovered, so these findings did not receive widespread attention at the time. oup.comnih.gov More recent studies have solidified the importance of the 3-MST pathway in generating H₂S in various tissues, including the brain and vascular endothelium. nih.govoup.com

Nomenclature and Chemical Identity within Biological Contexts

Sodium mercaptopyruvate is the sodium salt of 3-mercaptopyruvate. smolecule.com Its chemical identity is well-defined, and it is known by several synonyms.

Identifier Value
IUPAC Name sodium;2-oxo-3-sulfanylpropanoate
CAS Number 10255-67-1
Molecular Formula C₃H₃NaO₃S
Molecular Weight 142.11 g/mol
Synonyms 3-Mercapto-2-oxopropionic acid sodium salt, Mercaptopyruvic acid sodium salt, Sodium 3-mercaptopyruvate

This interactive table provides a summary of the chemical identity of this compound. smolecule.comscbt.comsigmaaldrich.com

In biological systems, 3-mercaptopyruvate is generated from the transamination of L-cysteine by cysteine aminotransferase (CAT) or from D-cysteine by D-amino acid oxidase (DAO). nih.gov

Significance of this compound as a Biological Intermediate

This compound holds a critical position as a biological intermediate, primarily because it is the direct substrate for 3-mercaptopyruvate sulfurtransferase (3-MST) in the production of hydrogen sulfide (B99878). smolecule.comnih.gov This pathway is a significant contributor to H₂S homeostasis, particularly in the brain, kidneys, and retinal cells. nih.gov

The production of H₂S from 3-mercaptopyruvate by 3-MST involves the transfer of a sulfur atom. wikipedia.org This process is crucial for several physiological functions, including the modulation of neuronal transmission and vasorelaxation. oup.com The mercaptopyruvate pathway, and therefore this compound, is integral to cellular redox status maintenance and cysteine degradation. nih.govresearchgate.net

Recent research has highlighted the diverse roles of the 3-MST pathway. It is involved in maintaining cell proliferation, migration, and bioenergetics in certain cancer cell lines. mdpi.com The enzyme 3-MST is found in both the cytoplasm and mitochondria, indicating its involvement in various cellular compartments. nih.govguidetopharmacology.org The pathway's contribution to pyruvate (B1213749) production also links it to the tricarboxylic acid cycle and cellular energy metabolism. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NaO3S B110611 Sodium mercaptopyruvate CAS No. 10255-67-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-oxo-3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3S.Na/c4-2(1-7)3(5)6;/h7H,1H2,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODUSAVZTZYYDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)[O-])S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2464-23-5 (Parent)
Record name Sodium mercaptopyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20145265
Record name Sodium 3-mercaptopyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white, free-flowing powder
Record name Sodium 3-mercapto-oxopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/478/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water at 200 g/l at 20oC, white petrolatum at <100 g/kg at 20oC
Record name Sodium 3-mercapto-oxopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/478/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10255-67-1
Record name Sodium mercaptopyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-mercaptopyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-mercaptopyruvate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM MERCAPTOPYRUVATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1734XUO14Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Integration of Sodium Mercaptopyruvate

Enzymatic Pathways of Sodium Mercaptopyruvate Formation

The generation of mercaptopyruvate, the conjugate acid of this compound, occurs through distinct enzymatic reactions involving both L- and D-isomers of cysteine. These pathways are crucial for cysteine catabolism and the subsequent production of other important sulfur-containing molecules. researchgate.netnih.gov

The principal pathway for mercaptopyruvate synthesis from L-cysteine is a transamination reaction catalyzed by the enzyme cysteine aminotransferase (CAT), also known as L-cysteine:2-oxoglutarate aminotransferase. ontosight.aiwikipedia.org This pyridoxal (B1214274) phosphate-dependent enzyme facilitates the transfer of an amino group from L-cysteine to an α-keto acid, most commonly α-ketoglutarate. wikipedia.orgresearchgate.net The products of this reversible reaction are mercaptopyruvate and L-glutamate. wikipedia.org This reaction is a critical step in cysteine catabolism. researchgate.netontosight.ai The mercaptopyruvate formed can then be further metabolized by 3-mercaptopyruvate (B1229277) sulfurtransferase (MST). researchgate.net

An alternative pathway for mercaptopyruvate production involves the amino acid D-cysteine. frontiersin.orgresearchgate.net This pathway is catalyzed by D-amino acid oxidase (DAO), a peroxisomal enzyme. frontiersin.orgnih.govmdpi.com DAO facilitates the oxidative deamination of D-cysteine to produce 3-mercaptopyruvate, along with ammonia (B1221849) and hydrogen peroxide. frontiersin.org This pathway is distinct from the L-cysteine route as it does not involve a transamination reaction and is catalyzed by a different class of enzyme in a different subcellular compartment. frontiersin.orgresearchgate.net The 3-mercaptopyruvate generated by DAO can then be utilized by 3-mercaptopyruvate sulfurtransferase (MST) for subsequent reactions. frontiersin.orgresearchgate.netfrontiersin.org

Alpha-ketoglutarate (α-KG) is a crucial substrate in the CAT-dependent formation of mercaptopyruvate. researchgate.net It functions as the primary amino group acceptor in the transamination of L-cysteine. wikipedia.orgtaylorandfrancis.com By accepting the amino group, α-ketoglutarate is converted into L-glutamate, allowing for the release of the α-keto acid analog of cysteine, which is mercaptopyruvate. smolecule.comwikipedia.org The availability of α-ketoglutarate can, therefore, influence the rate of cysteine transamination and the subsequent production of mercaptopyruvate. asm.org This reaction links the metabolism of sulfur amino acids directly to the Krebs (TCA) cycle, where α-ketoglutarate is a key intermediate. nih.gov

Interactive Table 1: Key Enzymes in Mercaptopyruvate Biosynthesis

EnzymeAbbreviationSubstrate(s)Product(s)Cellular Location
Cysteine AminotransferaseCATL-cysteine, α-ketoglutarate3-Mercaptopyruvate, L-glutamateCytosol, Mitochondria
D-amino acid oxidaseDAOD-cysteine3-Mercaptopyruvate, Ammonia, Hydrogen PeroxidePeroxisomes

Subcellular Localization of this compound Biosynthesis

The synthesis of mercaptopyruvate is not confined to a single cellular location but occurs in multiple compartments, reflecting the widespread nature of cysteine metabolism. This compartmentalization allows for integration with different metabolic needs of the cell.

A significant portion of mercaptopyruvate synthesis occurs in the cytosol. researchgate.net This is primarily mediated by the cytosolic isoform of cysteine aminotransferase (CAT). smolecule.comresearchgate.net The production of mercaptopyruvate in the cytosol makes it available for cytosolic enzymes like 3-mercaptopyruvate sulfurtransferase (MST), which also has a cytosolic isoform. mdpi.comnih.gov This cytosolic pathway is integral to maintaining the cellular redox balance and supplying substrates for various biosynthetic processes. researchgate.netscispace.com

Mercaptopyruvate is also synthesized within the mitochondria. researchgate.net This production is catalyzed by the mitochondrial isoform of cysteine aminotransferase. smolecule.comresearchgate.net The synthesis of mercaptopyruvate inside the mitochondria is particularly important as it provides a direct substrate for the mitochondrial pool of 3-mercaptopyruvate sulfurtransferase (MST), which is localized on the inner mitochondrial membrane. mdpi.comnih.govmdpi.com This mitochondrial pathway is linked to energy metabolism, as the subsequent conversion of mercaptopyruvate can yield pyruvate (B1213749), which fuels the TCA cycle. nih.gov It also plays a role in protecting mitochondria from oxidative stress. scispace.com

Interactive Table 2: Subcellular Compartmentalization of Mercaptopyruvate Synthesis

Subcellular LocationPrimary Enzyme(s)Key Features
CytosolCysteine Aminotransferase (cytosolic isoform)Integrated with cytosolic redox systems (e.g., glutathione (B108866), thioredoxin). researchgate.netscispace.com
MitochondriaCysteine Aminotransferase (mitochondrial isoform)Directly supplies substrate for mitochondrial MST, linking sulfur metabolism to the electron transport chain and ATP production. nih.govunl.pt
PeroxisomesD-amino acid oxidase (DAO)Utilizes D-cysteine as a substrate; the product, 3-mercaptopyruvate, must be transported to other compartments (cytosol or mitochondria) for further metabolism by MST. frontiersin.orgresearchgate.net

Peroxisomal Contributions

While the primary synthesis of 3-mercaptopyruvate occurs in the cytoplasm and mitochondria, peroxisomes also play a role in its formation. In peroxisomes, the enzyme D-amino acid oxidase (DAO) can act on D-cysteine to produce 3-mercaptopyruvate. mdpi.comresearchgate.net This pathway provides an alternative route for the generation of 3-MP, highlighting the metabolic versatility of peroxisomes in amino acid metabolism. The 3-MP produced in peroxisomes can then be transported to other cellular compartments, such as the mitochondria and cytoplasm, for further metabolism by the enzyme 3-mercaptopyruvate sulfurtransferase (MST). mdpi.comresearchgate.net

Interconnections with Broader Metabolic Networks

The metabolic significance of this compound extends beyond its immediate biosynthesis, as it is deeply integrated with several key metabolic networks.

Integration with Cysteine and Methionine Metabolism

The biosynthesis of 3-mercaptopyruvate is fundamentally linked to cysteine catabolism. The transamination of L-cysteine, catalyzed by cysteine aminotransferase (CAT), which is identical to aspartate aminotransferase, is a primary route for 3-MP production. nih.govoup.comingentaconnect.com This reaction transfers the amino group from L-cysteine to α-ketoglutarate, yielding 3-MP and glutamate. nih.govoup.com

The pathway is also connected to methionine metabolism. Methionine is an essential amino acid that can be converted to homocysteine. Through the transsulfuration pathway, involving the enzymes cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), homocysteine is converted to cysteine, which can then enter the mercaptopyruvate pathway. mdpi.com A deficiency in the enzyme 3-mercaptopyruvate sulfurtransferase (MST), which metabolizes 3-MP, can lead to a condition known as mercaptolactate-cysteine disulfiduria, characterized by a dysfunctional methionine cycle and the excretion of mercaptolactate-cysteine disulfide. mdpi.com This underscores the critical role of the mercaptopyruvate pathway in maintaining the balance of sulfur-containing amino acids.

Links to Amino Acid Catabolism

The mercaptopyruvate pathway is a significant contributor to the catabolism of cysteine, ultimately leading to the formation of pyruvate. ingentaconnect.combenthamscience.comnih.gov This integration allows the carbon skeleton of cysteine to be channeled into central carbon metabolism. The conversion of 3-mercaptopyruvate to pyruvate is catalyzed by 3-mercaptopyruvate sulfurtransferase (MST). ingentaconnect.combenthamscience.comnih.gov

Recent studies have also suggested a role for 3-MST in the catabolism of branched-chain amino acids (BCAAs). researchgate.netahajournals.org Research in a mouse model of heart failure with preserved ejection fraction (HFpEF) indicated that a deficiency in 3-MST impairs the breakdown of BCAAs in the heart, leading to an accumulation of BCAA intermediate metabolites. researchgate.netahajournals.org

Regulation within Sulfur Metabolism

The activity of the mercaptopyruvate pathway is tightly regulated to maintain cellular redox homeostasis. The enzyme 3-mercaptopyruvate sulfurtransferase (MST) is itself subject to redox regulation. nih.gov Under conditions of oxidative stress, the catalytic cysteine residue (Cys247) of MST can be oxidized to a sulfenate, leading to the inhibition of the enzyme. nih.gov This inhibition can be reversed by cellular reductants like thioredoxin, restoring MST activity. nih.gov This regulatory mechanism suggests that when oxidative stress is high, MST activity is decreased to conserve cysteine for the synthesis of crucial antioxidants like glutathione and thioredoxin. nih.gov

Furthermore, 3-MST is involved in the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological roles. nih.govunifr.ch The production of H₂S from 3-MP by 3-MST requires the presence of thiols such as thioredoxin or dihydrolipoic acid. nih.govunifr.ch This positions the mercaptopyruvate pathway as a key player in the generation of this important signaling molecule, linking sulfur metabolism to a wide range of cellular processes.

Compound and Enzyme Information

Enzymatic Transformations and Functional Interactions of Sodium Mercaptopyruvate

3-Mercaptopyruvate (B1229277) Sulfurtransferase (3-MST) Mediated Reactions

3-MST is a widely distributed enzyme, found in both the cytoplasm and mitochondria, that plays a crucial role in cysteine catabolism and H₂S biogenesis. nih.govmdpi.commdpi.commdpi.com It catalyzes the transfer of a sulfur atom from 3-MP to a sulfur acceptor, a process that involves several key steps and the interaction with various physiological molecules. wikipedia.orgebi.ac.uk

Mechanism of Sulfur Transfer from 3-Mercaptopyruvate

The catalytic cycle of 3-MST begins with the interaction between the enzyme and its substrate, 3-mercaptopyruvate. researchgate.netresearchgate.net A nucleophilic cysteine residue within the active site of 3-MST attacks the sulfur atom of 3-MP. mdpi.commdpi.comacs.orgresearchgate.net This reaction leads to the cleavage of the C-S bond in 3-MP, resulting in the formation of pyruvate (B1213749) and an enzyme-bound persulfide intermediate. wikipedia.orgresearchgate.net

Kinetic studies have revealed that this initial sulfur transfer step is highly efficient. acs.org The mechanism is described as a double displacement, proceeding through a ternary complex of 3-MST, 3-MP, and a sulfur acceptor. ebi.ac.uk The reaction is facilitated by an Asp-His-Ser catalytic triad (B1167595) within the enzyme's active site, which activates the nucleophilic cysteine residue. nih.gov

Formation of Enzyme-Bound Persulfide Intermediates (3-MST-Cys-S-SH)

Following the transfer of the sulfur atom from 3-MP, a persulfide is formed on a catalytic cysteine residue of 3-MST, specifically Cys247 in the rat enzyme and Cys248 in the human enzyme. nih.govmdpi.commdpi.commdpi.comresearchgate.netnih.gov This enzyme-bound persulfide intermediate (3-MST-Cys-S-SH) is a crucial step in the pathway, as the sulfane sulfur atom is held in an activated state. nih.govebi.ac.uk

This persulfide intermediate is relatively stable and serves as the donor for the subsequent transfer of the sulfur atom to an acceptor molecule. mdpi.comresearchgate.net The formation of this intermediate has been confirmed through mechanistic elucidation and is considered a key component of H₂S signaling mechanisms. nih.govmdpi.com

Role of Physiological Reductants in H₂S Release

The release of H₂S from the 3-MST-persulfide intermediate requires the action of physiological reductants. nih.govdocumentsdelivered.comresearchgate.net These molecules act as sulfur acceptors, facilitating the liberation of H₂S. Several endogenous molecules have been identified as effective reductants in this process.

Thioredoxin (Trx) is a major physiological reductant that facilitates the release of H₂S from the 3-MST persulfide intermediate. nih.govmdpi.commdpi.comresearchgate.netdocumentsdelivered.comresearchgate.netnih.govnih.gov Reduced Trx reacts with the persulfidated 3-MST, accepting the sulfane sulfur atom. nih.govmdpi.com This transfer initially forms a persulfide on a cysteine residue of Trx. researchgate.net Subsequently, an internal disulfide bond is formed within Trx, releasing H₂S and resulting in oxidized Trx. mdpi.comresearchgate.net Studies have shown that Trx is a more potent reductant than other dithiols like dithiothreitol (B142953) (DTT) in promoting H₂S production by 3-MST. researchgate.netnih.gov The reaction with Trx is proposed to follow a ping-pong mechanism. nih.gov

Dihydrolipoic acid (DHLA) is another important physiological reductant that associates with 3-MST to release H₂S. nih.govmdpi.comresearchgate.netdocumentsdelivered.comresearchgate.netnih.govnih.gov Similar to Trx, DHLA is a dithiol that can effectively reduce the 3-MST persulfide. nih.gov The mechanism likely involves the transfer of the sulfane sulfur to one of the thiol groups of DHLA, forming a DHLA persulfide. nih.gov The other thiol group within the same DHLA molecule then attacks this persulfide, leading to the release of H₂S. nih.gov

While some initial studies suggested that glutathione (B108866) (GSH) did not have a significant effect on the H₂S release reaction from 3-MST, other research indicates its involvement. researchgate.netnih.gov It is proposed that the 3-MST persulfide can transfer its sulfur to GSH to form glutathione persulfide (GSSH). researchgate.netnih.gov This GSSH can then react with another GSH molecule to produce H₂S and oxidized glutathione (GSSG). researchgate.net The interaction between 3-MST and GSH may also be important for the formation of other signaling molecules. nih.gov

Interactive Data Table: Key Molecules in 3-MST Mediated Reactions

MoleculeRoleKey Findings
3-Mercaptopyruvate (3-MP) SubstrateDonates a sulfur atom to 3-MST. wikipedia.orgacs.org
3-Mercaptopyruvate Sulfurtransferase (3-MST) EnzymeCatalyzes the transfer of sulfur from 3-MP. nih.govebi.ac.uk
Thioredoxin (Trx) ReductantPotent physiological reductant for H₂S release from 3-MST persulfide. researchgate.netnih.govnih.gov
Dihydrolipoic Acid (DHLA) ReductantEndogenous dithiol that facilitates H₂S release. researchgate.netnih.govnih.gov
Glutathione (GSH) Reductant/AcceptorCan accept sulfur from 3-MST to form GSSH, leading to H₂S release. researchgate.netresearchgate.netnih.gov

Production of Hydrogen Sulfide (B99878) (H₂S)

Hydrogen sulfide (H₂S), now recognized as a vital gasotransmitter alongside nitric oxide and carbon monoxide, is endogenously produced from the sulfur-containing amino acid L-cysteine. nih.govmdpi.com One of the principal enzymatic pathways for H₂S generation involves 3-mercaptopyruvate (3-MP) and the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). nih.govresearchgate.net This pathway is distinct from the other two major H₂S-producing pathways that utilize the enzymes cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govmdpi.com

The production of H₂S via the 3-MST pathway is a two-step process. researchgate.netmdpi.com First, 3-MP is generated from L-cysteine through a transamination reaction catalyzed by cysteine aminotransferase (CAT), also known as aspartate aminotransferase (AAT). researchgate.netnih.govnih.gov In this reaction, the amino group from L-cysteine is transferred to α-ketoglutarate, yielding 3-MP and L-glutamate. researchgate.net An alternative route involves the conversion of D-cysteine to 3-MP by D-amino acid oxidase (DAO). researchgate.netresearchgate.net

Once formed, 3-MP serves as the sulfur donor for 3-MST. nih.gov The catalytic mechanism involves the transfer of the sulfane sulfur atom from 3-MP to a critical cysteine residue (Cys248 in human 3-MST) in the active site of the enzyme. researchgate.net This transfer results in the formation of a persulfide intermediate on the enzyme (3-MST-SSH) and the release of pyruvate. researchgate.netnih.gov The enzyme-bound persulfide is then reduced by intracellular reductants, such as thioredoxin (Trx) or dihydrolipoic acid (DHLA), to release H₂S. nih.govmdpi.comresearchgate.net The reaction with thioredoxin involves the transfer of the persulfide from 3-MST to Trx, which then releases H₂S, yielding oxidized Trx. researchgate.net The 3-MST enzyme is found in both the cytoplasm and mitochondria, allowing for H₂S production in multiple cellular compartments. nih.govbibliotekanauki.plguidetopharmacology.org

Key Enzymes in 3-Mercaptopyruvate-Mediated H₂S Production
EnzymeAbbreviationFunctionLocation
Cysteine AminotransferaseCAT / AATCatalyzes the formation of 3-mercaptopyruvate from L-cysteine. researchgate.netnih.govCytoplasm, Mitochondria nih.gov
3-Mercaptopyruvate Sulfurtransferase3-MSTCatalyzes the transfer of sulfur from 3-mercaptopyruvate to produce H₂S. nih.govresearchgate.netCytoplasm, Mitochondria nih.govbibliotekanauki.plguidetopharmacology.org
D-Amino Acid OxidaseDAOCatalyzes the formation of 3-mercaptopyruvate from D-cysteine. researchgate.netresearchgate.netPeroxisomes mdpi.com

Generation of Hydrogen Polysulfides (H₂Sₙ)

In addition to producing H₂S, 3-mercaptopyruvate sulfurtransferase (3-MST) is also capable of generating hydrogen polysulfides (H₂Sₙ, where n > 1), such as H₂S₂ and H₂S₃. unifr.chnih.gov These species are now recognized as important signaling molecules in their own right, with distinct biological activities. unifr.chnih.gov The biochemical properties of 3-MST favor the formation of polysulfides in the intracellular environment. unifr.chmdpi.com

The generation of H₂Sₙ by 3-MST follows a mechanism related to H₂S production. The persulfide intermediate formed at the active site of 3-MST (3-MST-SSH) can react with H₂S or other sulfur donors. researchgate.net This can lead to the formation of a polysulfide species on the enzyme (3-MST-SₙSH), which can then be released by reductants like thioredoxin. nih.gov One proposed mechanism involves the transfer of sulfur from the S-sulfurated active cysteine residue of 3-MST to an acceptor molecule like H₂S to produce H₂S₂. researchgate.net Studies have identified the production of H₂S₂ and H₂S₃ by 3-MST in the brain. unifr.ch

Formation of Cysteine Persulfide (Cys-SSH) and Glutathione Persulfide (GSSH)

3-Mercaptopyruvate sulfurtransferase (3-MST) is a key enzyme in the formation of low-molecular-weight persulfides, specifically cysteine persulfide (Cys-SSH) and glutathione persulfide (GSSH). nih.govnih.gov These molecules are considered important redox regulators. nih.gov The formation of persulfides on proteins is a significant post-translational modification involved in H₂S-mediated signal transduction. acs.orgacs.orguark.edu

The synthesis of Cys-SSH and GSSH is directly linked to the catalytic cycle of 3-MST. nih.govnih.gov After the initial transfer of a sulfur atom from 3-mercaptopyruvate to the enzyme's catalytic cysteine, the resulting persulfide intermediate (3-MST-SSH) can transfer its outer sulfur atom to a thiol acceptor. acs.orgfrontiersin.org When the acceptor is cysteine or glutathione (GSH), the products are Cys-SSH and GSSH, respectively. researchgate.netnih.gov

Research has demonstrated that purified recombinant 3-MST produces Cys-SSH and GSSH in the presence of physiological concentrations of cysteine and glutathione. nih.gov Furthermore, studies using brain cells from wild-type and 3-MST knockout mice confirmed that in the presence of 3-mercaptopyruvate, Cys-SSH and GSSH are produced in wild-type cells but not in cells lacking 3-MST. nih.govresearchgate.net

Production of Persulfide Species by 3-MST
Substrate(s)EnzymeProduct(s)Key Finding
3-Mercaptopyruvate + Cysteine3-MSTCysteine Persulfide (Cys-SSH)Produced at physiological cysteine concentrations. nih.gov
3-Mercaptopyruvate + Glutathione3-MSTGlutathione Persulfide (GSSH)Produced at physiological glutathione concentrations. nih.gov

Interactions with Other Enzymes

L-Lactate Dehydrogenase A Chain (LDHA)

3-Mercaptopyruvate can be reduced to 3-mercaptolactate, and this reaction is catalyzed by lactate (B86563) dehydrogenase (LDH; EC 1.1.1.27). nih.gov Studies using rat liver homogenate and purified rat liver LDH have confirmed this enzymatic activity. nih.gov The reaction involves a bi-bi compulsory kinetic mechanism where NADH binds first. nih.gov However, the kinetics are complicated by substrate inhibition patterns. nih.gov The activity of LDH in cell culture supernatants is often used as an indicator of cell necrosis or membrane damage. mdpi.com In studies involving inhibitors of 3-MST, LDH release is measured to ensure that the observed effects are due to the inhibition of H₂S production and not to general cytotoxicity. mdpi.commdpi.com

Aspartate Aminotransferase (Cytoplasmic and Mitochondrial)

Aspartate aminotransferase (AAT), also known as cysteine aminotransferase (CAT), is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial dual role in relation to 3-mercaptopyruvate. mdpi.comencyclopedia.pub Its primary and most critical function in this context is the synthesis of 3-mercaptopyruvate itself. mdpi.comnih.gov AAT catalyzes the transamination of L-cysteine with α-ketoglutarate to produce 3-mercaptopyruvate and glutamate. researchgate.netmdpi.com This reaction is the rate-limiting step that provides the substrate for H₂S production by 3-MST. nih.gov

Both cytoplasmic (cCAT) and mitochondrial (mCAT) isoforms of the enzyme exist and are involved in this metabolic axis. mdpi.comencyclopedia.pub The activity of AAT is significantly higher with aspartate as a substrate compared to cysteine; the Kₘ for cysteine is about 22 mM, which is considerably higher than for aspartate, and aspartate acts as a potent inhibitor of the cysteine transamination reaction. nih.gov This highlights that the production of 3-mercaptopyruvate is a side activity of AAT, tightly controlled by the availability of its primary substrates. nih.gov

Thiosulfate (B1220275) Sulfurtransferase (Rhodanese)

Thiosulfate sulfurtransferase (TST), commonly known as rhodanese (EC 2.8.1.1), is another key enzyme in sulfur metabolism and is evolutionarily related to 3-mercaptopyruvate sulfurtransferase (3-MST). nih.govbibliotekanauki.pl Both enzymes belong to the sulfurtransferase superfamily, share similar tertiary structures and active site features, and have comparable molecular weights of around 33 kDa. bibliotekanauki.pluniprot.org Their catalytic mechanisms both rely on a cysteine residue in the active site that forms a persulfide intermediate. bibliotekanauki.pl

Despite these similarities, they have distinct substrate specificities. bibliotekanauki.plebi.ac.uk Rhodanese primarily catalyzes the transfer of a sulfur atom from thiosulfate to an acceptor like cyanide. bibliotekanauki.plnih.gov In contrast, 3-MST preferentially uses 3-mercaptopyruvate as the sulfur donor. bibliotekanauki.plebi.ac.uk While 3-MST can exhibit weak rhodanese-like activity with thiosulfate, its main role is in the metabolism of 3-mercaptopyruvate. nih.gov In mammals, rhodanese is typically restricted to the mitochondria, whereas 3-MST is found in both mitochondria and the cytosol. bibliotekanauki.plguidetopharmacology.org Both enzymes are involved in the broader network of sulfane sulfur metabolism and detoxification pathways. researchgate.netbibliotekanauki.pl

Modulation of Enzyme Activity by Sodium Mercaptopyruvate

This compound, a key intermediate in cysteine metabolism, can influence the activity of various enzymes through distinct regulatory mechanisms. smolecule.com These interactions are crucial for cellular signaling and metabolic control. The primary modes through which this compound exerts its modulatory effects are allosteric regulation and competitive inhibition.

Allosteric Regulation

Allosteric regulation involves the binding of a modulator molecule to a site on the enzyme distinct from the active site, known as the allosteric site. This binding event induces a conformational change in the enzyme, which in turn alters its catalytic activity. While specific examples of this compound acting as a classical allosteric regulator are not extensively documented in the provided search results, the interactions it has with certain enzymes suggest allosteric-like effects.

For instance, the activity of 3-mercaptopyruvate sulfurtransferase (3-MST) is modulated by the redox state and the presence of other molecules, which can be considered a form of allosteric regulation. researchwap.net Under oxidative stress, a catalytic cysteine residue in 3-MST can be oxidized to a sulfenate, inhibiting its activity. researchwap.net This inhibition can be reversed by reduced thioredoxin, which cleaves an inter-subunit disulfide bond, thereby reactivating the enzyme. researchwap.net This redox-sensitive switch suggests a sophisticated regulatory mechanism beyond simple substrate binding. researchwap.net

Furthermore, the kinetics of H₂S production by human 3-MST from 3-mercaptopyruvate display sigmoidal behavior in the presence of monothiols like glutathione, cysteine, and homocysteine. nih.gov This sigmoidal kinetics is often indicative of cooperative binding and allosteric regulation, where the binding of one monothiol molecule to the enzyme influences the binding of subsequent molecules. nih.gov

EnzymeModulatory ObservationPotential Implication
3-Mercaptopyruvate Sulfurtransferase (3-MST)Sigmoidal kinetics of H₂S production with monothiol acceptors. nih.govSuggests cooperative binding and allosteric regulation.
3-Mercaptopyruvate Sulfurtransferase (3-MST)Redox-sensitive inhibition by oxidation of a catalytic cysteine, reversible by thioredoxin. researchwap.netIndicates an allosteric-like regulatory switch controlling enzyme activity.

Competitive Inhibition

Competitive inhibition occurs when a molecule, structurally similar to the substrate, binds to the active site of an enzyme, thereby preventing the actual substrate from binding. wikipedia.org This type of inhibition can typically be overcome by increasing the substrate concentration. wikipedia.org

This compound itself is a substrate for 3-mercaptopyruvate sulfurtransferase (3-MST). smolecule.combibliotekanauki.pl However, compounds structurally related to 3-mercaptopyruvate can act as competitive inhibitors of this enzyme. For example, studies have investigated the inhibitory effects of pyruvate, α-ketoglutarate, and α-ketobutyrate on 3-MST activity to understand its substrate specificity. researchgate.net

In a different enzymatic pathway, sodium L-aspartate has been used as a competitive inhibitor of cysteine aminotransferase (CAT). researchgate.net CAT is the enzyme responsible for producing 3-mercaptopyruvate from L-cysteine. researchgate.netwikipedia.org By competitively inhibiting CAT, L-aspartate effectively reduces the production of this compound, thereby indirectly affecting the downstream reactions catalyzed by 3-MST. researchgate.net

EnzymeInhibitorMechanism
3-Mercaptopyruvate Sulfurtransferase (3-MST)Pyruvate, α-Ketoglutarate, α-KetobutyrateThese alpha-keto acids are structurally similar to 3-mercaptopyruvate and compete for the active site. researchgate.net
Cysteine Aminotransferase (CAT)Sodium L-aspartate, OxaloacetateThese compounds are competitive substrates for CAT, inhibiting the formation of 3-mercaptopyruvate. researchgate.net

Physiological and Pathophysiological Roles of Sodium Mercaptopyruvate Metabolism

Hydrogen Sulfide (B99878) Signaling Pathways

Sodium mercaptopyruvate is a salt of 3-mercaptopyruvate (B1229277) (3-MP), a key endogenous substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). scbt.com This enzyme is a crucial component in one of the three primary enzymatic pathways for endogenous hydrogen sulfide (H₂S) production in mammals, alongside cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE). nih.govnih.gov 3-MST, which is found in both the cytoplasm and mitochondria, catalyzes the conversion of 3-mercaptopyruvate into pyruvate (B1213749) and H₂S. encyclopedia.pubmdpi.com The substrate 3-MP is itself generated from the amino acid L-cysteine via the action of cysteine aminotransferase (CAT). plos.orgnih.gov H₂S, once considered merely a toxic gas, is now recognized as the third gasotransmitter, along with nitric oxide and carbon monoxide, playing significant roles in cellular signaling. encyclopedia.pub The 3-MST/H₂S pathway is integral to a multitude of physiological processes, acting as a critical signaling nexus in response to various cellular conditions. mdpi.com

Role in Cellular Signaling and Stress Responses

The H₂S generated from 3-mercaptopyruvate metabolism is a pleiotropic signaling molecule that actively participates in cellular responses to stress. One of the key areas of its influence is in the context of endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. Studies in hepatocytes have shown that ER stress can suppress endogenous H₂S levels. nih.govresearchgate.net Supplementation with an H₂S donor can mitigate many aspects of ER stress, preventing autophagic arrest and improving cellular bioenergetics, ultimately shifting the cellular fate towards survival. nih.govresearchgate.net Conversely, genetic silencing of 3-MST or pharmacological inhibition of H₂S biosynthesis enzymes exacerbates cellular responses to ER stress. nih.govresearchgate.net This implicates the 3-MST/H₂S system as a vital component of the intracellular network that governs protein homeostasis and adaptability to ER stress. nih.gov H₂S and its derivatives, such as polysulfides, also regulate the activity of various enzymes and ion channels through a post-translational modification known as S-sulfuration (also referred to as S-sulfhydration), which is a primary mechanism by which H₂S exerts its signaling functions. encyclopedia.pub

Modulation of Redox Homeostasis

The 3-MST/H₂S pathway is a significant modulator of cellular redox homeostasis, maintaining the balance between oxidants and antioxidants. The catalytic activity of 3-MST itself is regulated by the cellular redox state through redox-sensing molecular switches involving cysteine residues in the enzyme. nih.govresearchgate.net This allows the enzyme to respond to changes in the cellular environment. H₂S produced by 3-MST has antioxidant properties and can act as a neuroprotective agent against oxidative stress. researchgate.net It can increase the production of glutathione (B108866), a major intracellular antioxidant, by enhancing the activity of glutamate-cysteine ligase (GCL). nih.gov

However, the interplay is complex, as oxidative stress can also negatively impact the pathway. For instance, hydrogen peroxide (H₂O₂) can cause a concentration-dependent decrease in the activity of the 3-MST enzyme and reduce the production of H₂S from 3-mercaptopyruvate in mitochondria. utmb.edu This inhibition of 3-MST activity by oxidative stress can interfere with the positive bioenergetic role of the pathway, a finding with potential implications for conditions associated with increased oxidative stress like cardiovascular diseases and diabetes. utmb.edu

Influence on Mitochondrial Function and Bioenergetics

The localization of 3-MST within mitochondria places it in a strategic position to influence cellular energy metabolism. mdpi.comresearchgate.net The H₂S generated intramitochondrially from 3-mercaptopyruvate serves as an electron donor, feeding electrons into the mitochondrial electron transport chain to support ATP generation. utmb.eduutmb.edu This pathway complements the energy production from Krebs cycle-derived electron donors and plays a physiological role in maintaining mitochondrial electron flow and cellular bioenergetics. nih.govresearchgate.net

The effect of the 3-MST substrate, 3-mercaptopyruvate, on mitochondrial function is biphasic. At low concentrations (e.g., 10-100 nM), 3-MP stimulates mitochondrial H₂S production, which in turn enhances mitochondrial electron transport and cellular bioenergetics. utmb.edunih.gov However, at higher concentrations, it can inhibit these processes. utmb.edunih.gov This dual effect highlights the importance of tightly regulated H₂S production within the mitochondria. Oxidative stress can suppress this positive bioenergetic effect, and silencing the 3-MST enzyme reduces basal bioenergetic parameters and prevents the stimulating effect of 3-MP. utmb.eduutmb.edu

Table 1: Effect of 3-Mercaptopyruvate (3-MP) on Cellular Bioenergetics
ConditionParameter MeasuredObserved EffectReference
Low Concentrations of 3-MP (10-100 nM)Mitochondrial Electron TransportEnhanced utmb.edunih.gov
Low Concentrations of 3-MP (10-100 nM)Cellular BioenergeticsEnhanced utmb.edunih.gov
High Concentrations of 3-MPCellular BioenergeticsInhibited utmb.edunih.gov
siRNA Silencing of 3-MSTBasal Bioenergetic ParametersReduced utmb.edunih.gov
Pre-treatment with H₂O₂ (Oxidative Stress)Positive Bioenergetic Effect of 3-MPAbolished utmb.edu

Neuroprotective Mechanisms and Neuromodulation

In the central nervous system, H₂S is a critical neuromodulator, and the 3-MST pathway is a significant source of its production. plos.orgnih.gov While historically cystathionine (B15957) beta-synthase (CBS) was considered the major H₂S-producing enzyme in the brain, studies have shown that 3-MST, in conjunction with cysteine aminotransferase (CAT), also produces H₂S from cysteine and can compensate in the absence of CBS. researchgate.netnih.gov 3-MST has been localized to neurons and astrocytes. plos.orgnih.gov

H₂S generated via this pathway facilitates hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory, by enhancing the activity of N-methyl-D-aspartate (NMDA) receptors. plos.orglongdom.org It also promotes the influx of calcium into astrocytes. plos.org The antioxidant properties of H₂S enable it to function as a neuroprotectant against oxidative stress. researchgate.net Furthermore, disruptions in H₂S metabolism have been linked to cognitive impairments, suggesting that targeting H₂S-mediated pathways could have therapeutic potential in neurodegenerative disorders. researchgate.net

Cardiovascular Homeostasis and Vasodilation

The 3-MST/H₂S pathway plays an essential role in maintaining cardiovascular homeostasis. researchgate.net H₂S is a known vasodilator, and its production in the vasculature is critical for regulating blood pressure and blood flow. nih.govcvphysiology.com Studies have shown that 3-MST, rather than CSE, is the principal regulator of H₂S generation and function in the coronary arteries. nih.gov 3-MST is found in human coronary artery endothelial cells, and its activity contributes to coronary vasodilation. nih.gov

Interestingly, the substrate 3-mercaptopyruvate can also act as a direct H₂S donor and vasodilator, independent of 3-MST enzymatic activity. nih.gov This suggests that 3-mercaptopyruvate itself could be a signaling molecule in the cardiovascular system. nih.govresearchgate.net A reduction in the MPST/H₂S system is associated with pathological changes in metabolic syndrome, including vascular endothelial dysfunction and hypertension, while pharmacological restoration of H₂S levels can ameliorate these conditions. nih.govuoa.gr

Anti-inflammatory Effects

The metabolism of this compound is linked to anti-inflammatory processes, primarily through the action of its downstream product, H₂S. Reduced levels of the 3-MST enzyme and H₂S can exacerbate pathological changes and contribute to vascular inflammation associated with metabolic syndrome. nih.gov In mouse models, global deletion of the Mpst gene led to an upregulation of genes involved in immune responses in the vasculature, suggesting T-cell infiltration and activation. uoa.gr

Conversely, H₂S supplementation appears to have therapeutic potential in mitigating inflammation. nih.gov The 3-MST/H₂S system is involved in protecting intestinal epithelial cells from inflammatory mediators. nih.gov While some studies on sodium pyruvate (a related compound) have shown significant anti-inflammatory activity attributed to antioxidant properties, the direct anti-inflammatory mechanisms of this compound itself, beyond H₂S production, are an area of ongoing investigation. nih.govresearchgate.net In a murine model of burn injury, the absence of 3-MST did not significantly affect the production of inflammatory mediators, indicating the complexity and context-dependency of its role in inflammation. oup.com

Angiogenesis Regulation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for both normal physiological functions and pathological conditions. The metabolism of 3-mercaptopyruvate (3-MP), the conjugate acid of this compound, into hydrogen sulfide (H₂S) by 3-mercaptopyruvate sulfurtransferase (3-MST) has been identified as a key regulator of angiogenesis. nih.govnih.gov

Research has demonstrated that the 3-MST/H₂S pathway is integral to endothelial cell (EC) bioenergetics and function, which are fundamental to the angiogenic process. nih.gov Studies using human vascular endothelial cells have shown that attenuation of 3-MST, either through shRNA-mediated silencing or pharmacological inhibition, leads to a significant reduction in EC proliferation, migration, and the formation of tube-like networks in vitro. nih.govnih.govresearchgate.net Furthermore, silencing of 3-MST has been observed to suppress vascular endothelial growth factor (VEGF)-induced EC migration, a critical step in angiogenesis. nih.govnih.gov

From a bioenergetic standpoint, the inhibition of 3-MST in endothelial cells results in decreased mitochondrial respiration and ATP production. nih.govnih.gov This impairment of cellular energy metabolism contributes to the reduced angiogenic capacity of these cells.

Conversely, the activation of 3-MST by its substrate, 3-mercaptopyruvate, has been shown to promote angiogenesis. In murine endothelial cells, 3-MP stimulates proliferation, migration, and the sprouting of new vessels. nih.gov These findings highlight the pro-angiogenic role of the 3-MST pathway. The collective evidence suggests that the 3-MST/H₂S system is a potential therapeutic target for the modulation of angiogenesis. nih.govnih.gov

Table 1: Impact of 3-MST Attenuation on Endothelial Cell Angiogenic Functions
ParameterEffect of 3-MST AttenuationReference
Cell ProliferationSignificantly Reduced nih.govnih.govresearchgate.net
Cell MigrationSignificantly Reduced nih.govnih.gov
Tube-like Network FormationSignificantly Reduced nih.govnih.gov
VEGF-Induced MigrationSuppressed nih.govnih.gov
Mitochondrial RespirationDecreased nih.govnih.gov
Mitochondrial ATP ProductionDecreased nih.govnih.gov

Involvement in Cellular Protection Mechanisms

The metabolic pathway of this compound is also deeply involved in cellular defense mechanisms, offering protection against oxidative stress, mitigating the toxicity of heavy metals, and participating in the endoplasmic reticulum stress response.

The 3-MST/H₂S pathway plays a crucial role in protecting cells from oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to cellular damage. Research has shown that oxidative stress can, in turn, suppress the bioenergetic effects of the 3-MST/H₂S pathway. utmb.edu

Studies have demonstrated that hydrogen peroxide (H₂O₂), a common ROS, causes a concentration-dependent decrease in the activity of the 3-MST enzyme. utmb.edu In isolated mitochondria, H₂O₂ also reduces the production of H₂S from 3-mercaptopyruvate. utmb.edu This inhibition of 3-MST activity by oxidative stress interferes with the positive bioenergetic role of this pathway. utmb.edu

Conversely, the 3-MST pathway itself can act as an antioxidant system. The enzyme can be inhibited by oxidizing conditions through the formation of a sulfenate at the catalytic cysteine, but its activity can be restored by reducing agents. smolecule.com This suggests that 3-MST may function as both a catalyst for H₂S production and an antioxidant protein. smolecule.com By contributing to the maintenance of cellular redox status, the metabolism of mercaptopyruvate provides a protective mechanism against oxidative damage. sigmaaldrich.com

The interaction between the 3-mercaptopyruvate metabolism and heavy metals appears to be complex. Rather than this compound directly attenuating heavy metal toxicity, evidence suggests that heavy metals can impair the function of sulfurtransferases, including 3-MST. scirp.orgscirp.orgnih.gov

Heavy metal ions such as cadmium, lead, and mercury are known to be environmentally persistent toxicants that can bind to the sulfhydryl (-SH) groups of cysteine residues within the active sites of enzymes. scirp.orgscirp.org This binding can lead to a decrease in the activity of sulfurtransferases like 3-MST. scirp.org Such inhibition can disrupt the metabolism of L-cysteine and alter the levels of sulfane sulfur-containing compounds. scirp.org

Therefore, exposure to heavy metals has the potential to inhibit the activity of 3-MST, which could, in turn, disrupt the protective and bioenergetic functions of the H₂S produced from mercaptopyruvate. scirp.orgnih.gov The inhibition of these enzymes by heavy metals can contribute to oxidative stress, as the reversible oxidation and reduction of the cysteine sulfhydryl groups in their active sites play a role in defending against oxidative damage. scirp.org

The endoplasmic reticulum (ER) is a critical organelle for protein folding and cellular homeostasis. The accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, which activates the unfolded protein response (UPR). The 3-MST/H₂S pathway has been implicated in the regulation of the ER stress response. nih.gov

Studies in hepatocytes have shown that persistent ER stress can lead to a significant downregulation of 3-MST expression, while the expression of other H₂S-producing enzymes, cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE), remain unchanged. nih.gov This suggests a specific role for the 3-MST pathway in the cellular response to ER stress.

Pharmacological inhibition of 3-MST has been found to exacerbate cell growth arrest under conditions of persistent ER stress. nih.gov Conversely, the pharmacological supplementation of H₂S can mitigate many aspects of ER stress. For instance, H₂S donation has been shown to restore the activating phosphorylation of PERK and the inhibitory phosphorylation of eIF2α, key signaling molecules in the UPR. nih.govmdpi.com It also reduces the expression of the pro-apoptotic protein CHOP and the cleavage of PARP, thereby promoting cell survival. nih.gov These findings indicate that the 3-MST/H₂S system is part of the intracellular network that governs protein homeostasis and adaptability to ER stress. nih.gov

Table 2: Effect of H₂S Donation on ER Stress Markers in Hepatocytes
UPR Protein/MarkerEffect of H₂S Supplementation during ER StressReference
Phospho-PERK (activating phosphorylation)Restored to normal levels nih.gov
Phospho-eIF2α (inhibitory phosphorylation)Restored to normal levels nih.gov
CHOP expressionReduced nih.gov
Cleaved PARPReduced nih.gov
BiP expressionReduced nih.gov
Phospho-IRE1α (activating phosphorylation)Reduced nih.gov

Role in Disease Pathogenesis

The dysregulation of this compound metabolism has been implicated in the pathogenesis of several diseases, most notably in the development and progression of cancer.

Emerging evidence points to a significant role for the 3-MST/H₂S pathway in cancer biology. researchgate.net In various types of cancer, including colon, lung, and oral carcinomas, 3-MST is found to be upregulated compared to the surrounding healthy tissue. researchgate.netresearchgate.net This upregulation is particularly prominent in cancer cells that have recovered from oxidative damage or have developed a multidrug-resistant phenotype. researchgate.net

The H₂S produced by 3-MST is believed to contribute to the maintenance of cancer cell growth, invasiveness, and resistance to anticancer drugs. researchgate.net Studies utilizing newly developed pharmacological inhibitors of 3-MST, as well as 3-MST silencing approaches, suggest that this pathway is involved in maintaining cancer cell proliferation and regulating bioenergetic and cell-signaling functions. researchgate.net

For instance, in murine colon cancer cells, inhibition of 3-MST has been shown to affect cell proliferation, migration, and bioenergetics. researchgate.net Silencing of 3-MST in human lung adenocarcinoma cells has been reported to reduce their proliferation rate. researchgate.net These findings suggest that targeting the 3-MST/H₂S pathway could be a viable therapeutic strategy for cancer. researchgate.netresearchgate.net

Table 3: IC₅₀ Values of a 3-MST Inhibitor (Compound 1B) in Cancer Cells
Cell LineCancer TypeIC₅₀ (µM)Reference
CT26Mouse Colon CancerData for specific compound needed researchgate.net
MC38Mouse Colon CancerData for specific compound needed researchgate.net

Note: Specific IC₅₀ values for "Compound 1B" were mentioned as being higher but not explicitly quantified in the provided search snippets.

Cancer Development and Progression

Cell Proliferation and Migration

The metabolism of 3-mercaptopyruvate, for which this compound is a salt form, plays a crucial role in regulating cell proliferation and migration, particularly in the context of cancer biology. The enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) is a key mediator in this process. Upregulation of 3-MST in cancer cells has been shown to promote an aggressive and metastatic phenotype nih.gov.

Studies on murine colon cancer cells (CT26 cell line) have demonstrated that 3-MST is the primary source of biologically active hydrogen sulfide (H₂S) in these cells. Pharmacological inhibition of 3-MST in these cancer cells led to a concentration-dependent suppression of H₂S production. This inhibition, in turn, attenuated both the proliferation and migration of the CT26 cells nih.gov. Specifically, the study found that migration was diminished with increasing concentrations of a 3-MST inhibitor, leading to complete cell immobility at a concentration of 300 µM nih.gov. This suppression of proliferation and migration by inhibiting 3-MST activity highlights the enzyme's role in promoting these key aspects of cancer progression nih.govnih.gov.

Further research has indicated that knockdown of 3-MST in glioblastoma cells impeded their mobility and integrity. This resulted in a reduction of the tumor burden and a significant improvement in the survival of mice with the 3-MST knockdown nih.gov. These findings underscore the importance of the 3-MST pathway in cancer cell motility.

Cell Line/ModelExperimental ApproachKey Findings on Proliferation and MigrationReference
Murine Colon Cancer (CT26)Pharmacological inhibition of 3-MSTInhibition of 3-MST suppressed H₂S production and attenuated cell proliferation and migration in a concentration-dependent manner. Complete cell immobility was observed at 300 µM of the inhibitor. nih.govnih.gov
Glioblastoma (in vivo)3-MST knockdownHampered glioblastoma cell mobility and integrity, leading to a reduced tumor burden and improved survival in mice. nih.gov
Table 1: Research Findings on the Role of 3-Mercaptopyruvate Metabolism in Cell Proliferation and Migration.
Cytoprotective Effects

The metabolism of 3-mercaptopyruvate through the 3-MST pathway also confers cytoprotective effects, which can contribute to disease progression, particularly in cancer. The upregulation of 3-MST in cancer cells has been suggested to impart these protective effects, fostering a more aggressive and metastatic cancer phenotype nih.gov.

One of the key mechanisms behind these cytoprotective effects is the production of hydrogen sulfide (H₂S), which is known to have antioxidant properties. 3-MST-mediated protein persulfidation is a crucial process that protects cells from hyperoxidation nih.gov. In the context of osteoarthritis, lower levels of 3-MST were observed in the cartilage of patients, leading to increased oxidative stress. The protective effect of 3-MST is attributed to its production of H₂S, which decreases mineralization and the release of interleukin-6 in chondrocytes, both of which are important in the progression of osteoarthritis nih.gov.

ConditionMechanism of CytoprotectionKey FindingsReference
CancerUpregulation of 3-MSTImparts cytoprotective effects that promote an aggressive and metastatic phenotype. nih.gov
General Cellular Stress3-MST-mediated protein persulfidationProtects cells from hyperoxidation. nih.gov
OsteoarthritisH₂S production by 3-MSTDecreases mineralization and interleukin-6 release in chondrocytes, protecting against osteoarthritis progression. nih.gov
Table 2: Cytoprotective Effects of 3-Mercaptopyruvate Metabolism.
Mesenchymal-Epithelial Transition

The metabolism of 3-mercaptopyruvate is also implicated in the regulation of the mesenchymal-epithelial transition (MET), a process that is the reverse of the epithelial-mesenchymal transition (EMT) and is involved in the colonization step of metastasis. Inhibition of 3-MST has been shown to have a prominent effect on the regulation of MET by stimulating the anti-apoptotic Wnt/β-catenin pathway nih.gov. This suggests that the 3-MST pathway is actively involved in the complex cellular transformations that are characteristic of cancer metastasis.

Chemoresistance

A significant challenge in cancer therapy is the development of chemoresistance. The metabolism of 3-mercaptopyruvate has been linked to this phenomenon. Higher levels of 3-MST, along with H₂S and other drug-metabolizing enzymes, have been found in colon cancer cells (HCT116) that are resistant to chemotherapeutic agents nih.gov. This suggests that the upregulation of the 3-MST pathway may contribute to the ability of cancer cells to withstand the effects of chemotherapy, thereby promoting their survival and proliferation.

Neurological Disorders

The synthesis of H₂S in the brain, derived from 3-MST, is increasingly recognized for its importance in neurological health and disease nih.gov. While 3-MST is predominantly found in neurons, its dysregulation has been associated with several neurological conditions nih.gov. For instance, decreased expression of 3-MST has been noted in a cellular model of human Down syndrome nih.gov. Furthermore, impaired lipid homeostasis, which is responsible for mitochondrial dysfunction and neuronal damage in the aging brain, has been reversed with melatonin (B1676174) by modulating key proteins, including 3-MST nih.gov.

Mercaptolactate-Cysteine Disulfiduria

Mercaptolactate-cysteine disulfiduria (MCDU) is an extremely rare inherited disorder of sulfur amino acid metabolism characterized by the increased urinary excretion of beta-mercaptolactate-cysteine disulfide globalgenes.orgorpha.net. This condition is caused by a deficiency in the enzyme 3-mercaptopyruvate sulfurtransferase orpha.net. In individuals with MCDU, the deficiency of 3-MST leads to a shift in the degradation of mercaptopyruvate towards lactate (B86563) dehydrogenase, which results in the production of mercaptolactate mdpi.com. While the exact causal link is yet to be firmly established, MCDU has been associated with intellectual disability, congenital lens dislocation, and behavioral abnormalities globalgenes.orgorpha.net.

Anxiety-like Behaviors

Animal models have provided insights into the neurological consequences of 3-MST deficiency. Mice lacking the 3-MST enzyme (MST-KO mice) have been shown to exhibit significantly increased anxiety-like behaviors nih.gov. This behavioral abnormality is thought to be caused by defects in MST function, such as an insufficiency of its antioxidant capabilities or a deficiency in the production of H₂S and/or other sulfur-containing molecules nih.gov. The anxiety-like behaviors in these mice were associated with an increase in the level of serotonin (B10506) in the prefrontal cortex nih.gov.

Disorder/SymptomUnderlying Mechanism Related to 3-MSTKey Research FindingsReference
Mercaptolactate-Cysteine Disulfiduria (MCDU)Deficiency of 3-mercaptopyruvate sulfurtransferase activity.Leads to increased urinary excretion of beta-mercaptolactate-cysteine disulfide and is associated with intellectual disability and behavioral abnormalities. globalgenes.orgorpha.netmdpi.com
Anxiety-like BehaviorsKnockout of the 3-MST gene in mice.MST-KO mice show increased anxiety-like behaviors and elevated serotonin levels in the prefrontal cortex. nih.gov
Table 3: Neurological Disorders Associated with Altered 3-Mercaptopyruvate Metabolism.
Ischemia-Induced Cognitive Impairment

Ischemic stroke can lead to cognitive impairment due to brain tissue damage, including neuronal loss and demyelination nih.govmdpi.com. The metabolism of this compound, leading to the production of hydrogen sulfide (H₂S) via the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), plays a significant role in the context of cerebral ischemia and subsequent cognitive deficits nih.govphysiology.org.

Research indicates that H₂S has neuroprotective effects. It can attenuate neuroinflammation and improve cognitive function in models of hepatic ischemia and reperfusion, which is known to cause cognitive impairment nih.govnih.gov. In the brain, H₂S can suppress neuroinflammation in the hippocampus and alleviate memory deficits nih.gov. The 3-MST enzyme is a major source of H₂S in the brain physiology.org. Studies have shown that the 3-MST/H₂S pathway is protective against oxygen-glucose deprivation/reoxygenation (OGD/R) injury in cerebrovascular endothelial cells physiology.org.

Recent findings have highlighted the role of endothelial 3-MST in mitigating ischemia-induced cognitive impairment. A study demonstrated that endothelial protein phosphatase 2A (PP2A) deficiency, observed in cerebral ischemic mice, leads to the degradation of 3-MST and a subsequent reduction in H₂S production nih.govresearchgate.net. This deficiency was associated with neuronal loss and cognitive dysfunction nih.govresearchgate.net. Activation of 3-MST with sodium 3-mercaptopyruvate was found to restore H₂S production and rescue ischemia-induced neurological deficits nih.govresearchgate.net. This suggests that targeting the 3-MST/H₂S pathway could be a therapeutic strategy for ischemia-induced cognitive impairment.

Conversely, some studies have shown a downregulation of 3-MST in the cortex and striatum following permanent middle cerebral artery occlusion, suggesting a complex role for this enzyme in stroke pathophysiology plos.org. Despite this, the neuroprotective effects of H₂S are well-documented, with evidence suggesting it can reduce oxidative stress and modulate inflammatory processes nih.govmdpi.com.

ConditionKey Findings related to this compound MetabolismReferences
Ischemia-Induced Cognitive ImpairmentEndothelial 3-MST-derived H₂S has a neuroprotective role. nih.govresearchgate.net
Activation of 3-MST with sodium 3-mercaptopyruvate restores H₂S production and rescues neurological deficits. nih.govresearchgate.net
H₂S attenuates neuroinflammation and improves cognitive function in ischemia models. nih.govnih.gov
3-MST is a major source of H₂S in the brain. physiology.org

Cardiovascular Diseases

The metabolism of this compound is intricately linked to cardiovascular health through the production of hydrogen sulfide (H₂S) by 3-mercaptopyruvate sulfurtransferase (3-MST) mdpi.comahajournals.org. H₂S is recognized as a critical regulator of cardiovascular homeostasis ahajournals.orgbohrium.com. The 3-MST enzyme, along with cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS), is a key source of endogenous H₂S in the cardiovascular system bohrium.comahajournals.orgnih.gov.

In the context of myocardial ischemia/reperfusion (I/R) injury, the role of 3-MST is complex. One study found that male mice lacking 3-MST exhibited reduced myocardial infarct size following I/R, suggesting a detrimental role for 3-MST in this context ahajournals.org. However, other research highlights the cardioprotective effects of H₂S, which include vasodilation, and anti-apoptotic and antioxidant pathways ahajournals.org.

In heart failure, particularly heart failure with preserved ejection fraction (HFpEF), impaired myocardial branched-chain amino acid (BCAA) catabolism is a noted feature ahajournals.org. 3-MST, as a mitochondrial H₂S synthase, is implicated in regulating mitochondrial function and substrate metabolism. A deficiency in 3-MST has been shown to exacerbate HFpEF severity in animal models by impairing BCAA catabolism ahajournals.org. Conversely, treatment with an H₂S donor attenuated the BCAA catabolic defect and alleviated HFpEF severity ahajournals.org. Furthermore, myocardial 3-MST levels were found to be significantly lower in patients with end-stage heart failure mdpi.com.

The expression of 3-MST is abundant in the heart, with localization in both the cytosol and mitochondria of cardiomyocytes and smooth muscle cells ahajournals.orgresearchgate.net. The genetic ablation of 3-MST has been shown to have age-dependent effects on the cardiovascular system in mice. While it may offer cardioprotection in young adult mice against I/R injury, it can lead to hypertension and cardiac hypertrophy in older mice bohrium.comresearchgate.net.

Cardiovascular ConditionRole of 3-MST/H₂S PathwayKey Research FindingsReferences
Myocardial Ischemia/Reperfusion InjuryComplex and potentially detrimentalMale 3-MST knockout mice showed reduced infarct size. ahajournals.org
Heart Failure (HFpEF)Protective3-MST deficiency impairs BCAA catabolism and worsens HFpEF; H₂S donors are beneficial. ahajournals.org
End-stage Heart FailureReduced 3-MST levelsSignificantly lower myocardial 3-MST levels observed in patients. mdpi.com
Aging Cardiovascular SystemAge-dependent effects3-MST ablation is cardioprotective in young mice but leads to hypertension and hypertrophy in aged mice. bohrium.comresearchgate.net

Adipose Dysfunction

The metabolism of this compound and the subsequent production of hydrogen sulfide (H₂S) by 3-mercaptopyruvate sulfurtransferase (3-MST) are involved in the regulation of adipose tissue function nih.govunirioja.es. H₂S is synthesized in adipose tissue and plays a role in adipogenesis, metabolism, and the production of adipokines nih.gov. However, the precise effects of H₂S on adipose tissue insulin (B600854) sensitivity and lipolysis are subjects of ongoing research with some conflicting findings nih.govnih.gov.

Some studies suggest that H₂S inhibits insulin-induced glucose uptake and that an excess of H₂S may contribute to insulin resistance in adipose tissue in the context of metabolic syndrome nih.govnih.gov. In contrast, other research has demonstrated that H₂S can stimulate glucose uptake and that a deficiency in H₂S may contribute to insulin resistance nih.govnih.gov. Similarly, the effect of H₂S on lipolysis in adipose tissue is also debated nih.govnih.gov.

Recent research has focused on the role of the 3-MST/H₂S system in adipocyte differentiation and lipid accumulation. Inhibition of 3-MST has been shown to enhance lipid accumulation in maturing adipocytes, while treatment with an H₂S donor suppressed lipid accumulation nih.govscispace.comdntb.gov.ua. This suggests that the 3-MST/H₂S system may act to suppress lipid accumulation and limit the differentiation of adipocytes nih.govscispace.comdntb.gov.ua. The underlying mechanisms may involve the regulation of oxidative phosphorylation and fatty acid oxidation nih.govscispace.comdntb.gov.ua.

Furthermore, deletion of the Mpst gene in mice fed a high-fat diet resulted in increased body weight, greater white adipose tissue mass, a reduced metabolic rate, and impaired glucose and insulin tolerance rupress.org. This indicates that 3-MST plays a role in preventing fat accumulation and metabolic dysfunction under conditions of dietary excess rupress.org.

Aspect of Adipose FunctionEffect of 3-MST/H₂S PathwayExperimental ObservationsReferences
Insulin Sensitivity and Glucose UptakeControversialSome studies show inhibition of insulin-induced glucose uptake, while others show stimulation. nih.govnih.gov
LipolysisControversialThe effect of H₂S on adipose tissue lipolysis is not definitively established. nih.govnih.gov
Adipocyte Differentiation and Lipid AccumulationInhibitory3-MST inhibition enhances lipid accumulation; H₂S donors suppress it. nih.govscispace.comdntb.gov.ua
Metabolic Response to High-Fat DietProtectiveMpst gene deletion leads to increased adiposity and impaired glucose/insulin tolerance on a high-fat diet. rupress.org

Liver Disease

The metabolism of this compound, through the 3-MST-mediated production of hydrogen sulfide (H₂S), plays a significant role in liver physiology and pathology nih.govfrontiersin.orgnih.govresearchgate.net. H₂S is involved in regulating oxidative stress, glucose and lipid metabolism, and mitochondrial function within the liver nih.gov. The liver is a major site for both the synthesis and elimination of H₂S researchgate.net.

In the context of liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix, the role of H₂S is complex. Some studies suggest that H₂S may promote the progression of liver fibrosis frontiersin.org. However, other research indicates that H₂S can attenuate hepatic fibrosis, and a deficiency in the H₂S-producing enzyme cystathionine β-synthase (CBS) promotes fibrosis in mice nih.govbmbreports.org.

For hepatic ischemia/reperfusion (I/R) injury, H₂S has been shown to have a protective effect by reducing the inflammatory response frontiersin.org. Administration of an H₂S donor, sodium hydrogen sulfide (NaHS), has been found to protect the liver against I/R injury by activating antioxidant enzymes and decreasing pro-inflammatory and pro-apoptotic markers frontiersin.org.

In nonalcoholic fatty liver disease (NAFLD), both endogenous and exogenous H₂S have been demonstrated to reduce lipid deposition, thereby inhibiting the progression of the disease frontiersin.org. A deficiency in endogenous H₂S production is associated with more severe liver disease, while exogenous H₂S donors can protect against liver dysfunction nih.gov. The protective effects of H₂S in NAFLD are linked to its ability to improve hepatic lipid metabolism frontiersin.org.

It is important to note that the effects of H₂S in the liver can be dose-dependent. While relatively low levels of H₂S can protect against hepatic oxidative stress, higher concentrations may have the opposite effect and can lead to hepatotoxicity nih.gov.

Liver DiseaseRole of H₂SKey FindingsReferences
Liver FibrosisComplex/ControversialSome studies suggest H₂S promotes fibrosis, while others show it has a protective role. nih.govfrontiersin.orgbmbreports.org
Hepatic Ischemia/Reperfusion InjuryProtectiveH₂S reduces inflammation and activates antioxidant enzymes. frontiersin.org
Nonalcoholic Fatty Liver Disease (NAFLD)ProtectiveH₂S reduces lipid deposition and improves hepatic lipid metabolism. frontiersin.orgnih.gov
HepatotoxicityDose-dependentLow levels of H₂S are protective against oxidative stress, while high levels can be cytotoxic. nih.gov

Diabetes Complications

The metabolism of this compound and the resulting production of hydrogen sulfide (H₂S) are implicated in the pathophysiology of diabetes and its complications nih.gov. H₂S plays a role in various physiological processes that are disrupted in diabetes, including the regulation of oxidative stress, inflammation, and vascular function nih.govcjeo-journal.org.

Diabetic retinopathy, a leading cause of blindness in diabetic patients, is characterized by damage to the retinal microvasculature cjeo-journal.orgnih.govarvojournals.org. Hyperglycemia-induced mitochondrial damage and oxidative stress are central to its development nih.govnih.gov. Studies have shown that patients with diabetes have decreased levels of H₂S nih.gov. Supplementation with an H₂S donor has been found to prevent the development of diabetic retinopathy in animal models by ameliorating oxidative stress and preserving mitochondrial integrity nih.govnih.gov. The protective effects of H₂S in diabetic retinopathy are also attributed to its anti-inflammatory and neuroprotective properties cjeo-journal.orgmdpi.com.

In the context of diabetic nephropathy, a major cause of end-stage renal disease, H₂S has also been shown to have a protective role nih.gov. This condition is characterized by damage to the glomeruli and is driven by factors such as hyperglycemia-induced oxidative stress and inflammation nih.gov. H₂S has demonstrated anti-fibrotic effects and can inhibit the proliferation of renal fibroblasts, potentially through its anti-inflammatory actions and modulation of signaling pathways like TGF-β1 nih.gov.

The hyperglycemia associated with diabetes can impair the 3-mercaptopyruvate/3-MST/H₂S pathway, leading to reduced H₂S production and contributing to the vascular complications of the disease mdpi.com.

Diabetes ComplicationRole of H₂SMechanism of ActionReferences
Diabetic RetinopathyProtectiveAmeliorates oxidative stress, preserves mitochondrial integrity, anti-inflammatory, and neuroprotective. nih.govcjeo-journal.orgnih.govmdpi.com
Diabetic NephropathyProtectiveAnti-fibrotic, anti-inflammatory, and inhibits renal fibroblast proliferation. nih.gov

Analytical Methodologies for Sodium Mercaptopyruvate Research

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of sodium mercaptopyruvate (commonly referred to as 3-mercaptopyruvate (B1229277) or 3-MP in research literature) from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) are the most prominent methods, offering high sensitivity and specificity.

HPLC with fluorescence detection is a sensitive and widely accessible method for quantifying 3-mercaptopyruvate. sdstate.edunih.gov A key challenge in analyzing 3-MP is its tendency to form dimers. sdstate.edusdstate.edu To prevent this and to enable fluorescent detection, 3-MP is derivatized with a fluorogenic reagent, most commonly monobromobimane (B13751) (MBB). sdstate.edusdstate.edu This reaction creates a stable, highly fluorescent product that can be easily detected.

The method typically involves sample preparation steps that include protein precipitation from the biological matrix (e.g., plasma) and the addition of an internal standard, such as 3-mercaptopropionic acid, to ensure accuracy. sdstate.edusdstate.edu The derivatized sample is then injected into the HPLC system for separation and quantification. sdstate.edu This technique has been successfully developed for the analysis of 3-MP in swine and rabbit plasma. sdstate.eduresearchgate.net The HPLC-FLD method is valued for its excellent sensitivity, with limits of detection reported in the nanomolar range, and its use of instrumentation that is more widely available and affordable than mass spectrometers. sdstate.edu

Table 1: HPLC-FLD Method Parameters for 3-Mercaptopyruvate (3-MP) Analysis

Parameter Description Finding Source
Derivatizing Agent Reagent used to create a fluorescent product. Monobromobimane (MBB) sdstate.edusdstate.edu
Internal Standard A compound added to the sample to correct for analytical variations. 3-mercaptopropionic acid sdstate.edusdstate.edu
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. 0.5 nM sdstate.edu
Sample Matrix The biological medium from which the analyte is measured. Swine Plasma, Mouse Tissue sdstate.edunih.gov

| Key Advantage | Primary benefit over other methods. | High sensitivity and accessibility of instrumentation. | sdstate.edu |

For even greater specificity and sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) is the preferred method. This technique couples the powerful separation capabilities of HPLC with the precise detection and structural confirmation provided by mass spectrometry. nih.gov It is particularly useful for the simultaneous determination of 3-MP and other compounds in a single analysis. sigmaaldrich.cncore.ac.uk

Sample preparation for LC-MS-MS analysis of 3-MP is similar to that for HPLC-FLD, involving protein precipitation and derivatization with monobromobimane to stabilize the molecule. nih.govsdstate.edu An isotopically labeled internal standard, such as ¹³C₃-3-MP, is often used to achieve the highest degree of accuracy. nih.govsdstate.edu The method has been validated for analyzing 3-MP in rabbit and swine plasma, demonstrating excellent performance. nih.govcore.ac.uk LC-MS-MS provides a wide linear dynamic range and high accuracy and precision, making it suitable for demanding pharmacokinetic studies. nih.govsdstate.edu

Table 2: Performance Characteristics of LC-MS-MS for 3-Mercaptopyruvate (3-MP) Analysis

Performance Metric Reported Value Sample Matrix Source
Limit of Detection (LOD) 0.1 µM - 0.5 µM Rabbit Plasma, Swine Plasma nih.govsigmaaldrich.cn
Linear Dynamic Range 0.5 µM - 500 µM Rabbit Plasma, Swine Plasma nih.govsigmaaldrich.cn
Accuracy 100 ± 9% of nominal concentration Rabbit Plasma, Swine Plasma nih.govcore.ac.uk

| Precision (%RSD) | < 8.5% Relative Standard Deviation | Rabbit Plasma, Swine Plasma | nih.govcore.ac.uk |

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric assays are analytical techniques that measure the amount of light absorbed or transmitted by a sample at a specific wavelength. mt.com While direct spectrophotometric quantification of this compound is not common, these methods are frequently used to measure the activity of enzymes that metabolize it, such as 3-mercaptopyruvate sulfurtransferase (3-MST). nih.gov

In this context, the assay measures the formation of a product from the enzymatic reaction involving 3-MP. For instance, a highly sensitive colorimetric method has been developed based on the determination of pyruvate (B1213749), a product of the 3-MST reaction. nih.gov This assay uses a coupled enzymatic reaction with pyruvate oxidase and peroxidase, which generates a colored product. The increase in absorbance of this colored compound, measured at a specific wavelength (e.g., 555 nm), is directly proportional to the enzyme's activity and, therefore, the rate of 3-MP conversion. nih.gov Traditional colorimetric assays have also been used for detecting hydrogen sulfide (B99878) (H₂S), a signaling molecule that can be produced via the 3-MP pathway. acs.orgacs.org

Enzymatic Assays for Activity Determination

Enzymatic assays are fundamental for determining the functional activity of enzymes involved in mercaptopyruvate metabolism, primarily 3-mercaptopyruvate sulfurtransferase (3-MST). nih.govnih.gov These assays quantify the rate at which 3-MST catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate to a sulfur acceptor molecule. nih.gov

The activity is typically determined by measuring the rate of formation of a specific product over time. nih.gov Common methods include:

Pyruvate Formation: One of the most common approaches is to measure the production of pyruvate, the co-product of the sulfur transfer reaction. nih.gov One unit of 3-MST activity can be defined as the amount of enzyme that forms 1 µmol of pyruvate per minute. nih.gov The pyruvate produced can be quantified using subsequent enzymatic reactions that lead to a change in absorbance, as seen in colorimetric methods. nih.gov

Thiocyanate (B1210189) Formation: When cyanide is used as the sulfur acceptor, the activity of 3-MST can be determined by measuring the rate of thiocyanate (SCN⁻) formation. mdpi.com

These assays are crucial for investigating the enzyme's kinetic properties and its role in various physiological and pathological processes. mdpi.comscite.ai

Table 3: Summary of Enzymatic Assays for 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity

Assay Principle Substrates Product Measured Detection Method Source
Pyruvate Production 3-Mercaptopyruvate, Sulfur Acceptor (e.g., 2-mercaptoethanol) Pyruvate Spectrophotometry / Colorimetry nih.govnih.gov

| Thiocyanate Production | 3-Mercaptopyruvate, Cyanide (KCN) | Thiocyanate (SCN⁻) | Colorimetry | mdpi.com |

In Vivo Detection and Quantification

Studying the dynamics of this compound in a living organism requires specialized techniques that can sample the compound from specific tissues in real-time.

In vivo microdialysis is a powerful sampling technique used to monitor the concentrations of substances in the extracellular fluid of tissues, including the brain. nih.govnews-medical.netnih.gov The method involves implanting a small probe with a semi-permeable membrane into the tissue of interest. nih.govtaylorfrancis.com This probe is continuously perfused with a physiological solution at a slow flow rate. nih.govtheopenscholar.com

As the solution flows through the probe, small molecules present in the extracellular fluid, such as mercaptopyruvate, diffuse across the membrane into the probe according to their concentration gradient. nih.govbiorxiv.org The collected fluid, known as the dialysate, is then collected in fractions over time. nih.gov These fractions can be analyzed using highly sensitive methods like HPLC-FLD or, more commonly, LC-MS-MS to determine the concentration of mercaptopyruvate. somberslab.orgresearchgate.net This approach allows researchers to study the real-time dynamics of mercaptopyruvate levels in response to various stimuli or conditions, providing crucial insights into its neurochemical and metabolic functions in vivo. news-medical.net

Imaging Techniques for Spatial Distribution

Determining the spatial distribution of this compound within biological systems is crucial for understanding its metabolic fate, mechanism of action, and localization in specific tissues or cellular compartments. Several advanced imaging techniques can be employed for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and spatial resolution. These methods range from label-free techniques that directly detect the molecule to indirect methods that visualize its metabolic activity.

Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful, label-free technology that maps the spatial distribution of a wide range of molecules, including small molecule metabolites, directly in thin tissue sections. researchgate.netnih.gov This technique provides molecular specificity based on the mass-to-charge (m/z) ratio of the target analyte, allowing for the direct visualization of this compound and its related metabolites without the need for chemical labels or antibodies. youtube.com The general workflow involves mounting a tissue section on a target plate, applying a matrix (for MALDI), and rastering a laser or charged solvent spray across the surface. semanticscholar.org At each pixel, a full mass spectrum is acquired, and by plotting the intensity of the ion corresponding to this compound, a detailed distribution map can be generated. youtube.com

Two common MSI techniques applicable to this compound research are:

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI : This is the most common MSI modality for analyzing intact molecules. youtube.com In MALDI-MSI, a chemical matrix is applied over the tissue section, which co-crystallizes with the analyte. longdom.org A pulsed laser is fired at the sample, desorbing and ionizing the analyte molecules, which are then detected by the mass spectrometer. semanticscholar.org MALDI-MSI offers high spatial resolution and is well-suited for visualizing the distribution of metabolites and small molecules in tissues. nih.gov

Desorption Electrospray Ionization (DESI)-MSI : DESI-MSI is an ambient ionization technique that does not require a matrix or vacuum conditions. nih.gov A charged solvent spray is directed at the tissue surface, desorbing and ionizing molecules which are then drawn into the mass spectrometer. nih.gov DESI is considered a gentle ionization method, making it suitable for analyzing small, easily ionized molecules like organic acids directly from tissue surfaces with minimal sample preparation. longdom.orgnih.gov

Fluorescence Microscopy (Indirect Method)

Fluorescence microscopy offers an alternative, indirect approach to studying the spatial activity of this compound. This method does not visualize the compound itself but rather its downstream metabolic products, providing a dynamic view of its enzymatic conversion. This compound is a key substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (MST), which generates hydrogen sulfide (H₂S), a significant signaling molecule. acs.org

By using fluorescent probes that selectively react with H₂S, researchers can image the sites of H₂S production in real-time within living cells and tissues. rsc.orgacs.org An increase in fluorescence in a specific cellular region after administration of this compound would indicate its uptake and metabolism through the MST pathway in that location. A variety of H₂S-selective fluorescent probes have been developed, often based on reaction mechanisms such as the reduction of an azide (B81097) group to a fluorescent aniline. acs.orgnih.gov This approach provides high spatial and temporal resolution for investigating the compound's metabolic activity at a subcellular level. rsc.org

Autoradiography

Autoradiography is a highly sensitive imaging technique that has been used for decades to quantify and localize drugs and other molecules in tissues and cells. nih.gov The method relies on the use of a radioactively labeled version of the compound of interest. For this compound, this would involve synthesizing the molecule with a radioisotope such as Carbon-14 (¹⁴C) or Tritium (³H).

The radiolabeled compound is administered, and after a designated time, tissue sections are prepared and placed in close contact with a detection medium like X-ray film, a phosphor imaging plate, or a photographic emulsion. nih.govnih.gov The radioactive decay from the labeled compound exposes the medium, creating an image that reveals its precise location. Quantitative Whole-Body Autoradiography (QWBA) can provide detailed images of the compound's distribution throughout an entire animal body, offering valuable pharmacokinetic data. nih.gov Microautoradiography (MARG) can further resolve the localization to a cellular or subcellular level. slideshare.net

Table 1: Comparison of Imaging Methodologies for this compound

TechniqueDetection PrincipleLabeling RequirementDetection TypeTypical Spatial ResolutionKey Advantage
Mass Spectrometry Imaging (MSI)Mass-to-charge ratio (m/z) of the intact moleculeNone (Label-free)Direct10-200 µmHigh molecular specificity; simultaneously maps parent compound and metabolites semanticscholar.org
Fluorescence MicroscopyReaction of a probe with a metabolic product (H₂S)Requires a fluorescent probeIndirect (Metabolic Activity)Sub-micrometerSuitable for live-cell imaging; high spatial and temporal resolution rsc.org
AutoradiographyDetection of radioactive decayRequires radiolabeling of the compound (e.g., ¹⁴C, ³H)DirectCellular to whole-body slideshare.netExcellent sensitivity and quantification capabilities nih.govresearchgate.net

Table 2: Examples of Fluorescent Probes for Indirect Imaging via H₂S Detection

Probe NameSensing MechanismReference
Sulfidefluor-1 (SF1) / Sulfidefluor-2 (SF2)H₂S-mediated reduction of an aryl azide to a fluorescent aniline nih.gov
SFP-1 / SFP-2Michael addition reaction with H₂S nih.gov
QL-N₃Azide reduction by H₂S leading to a ratiometric fluorescence shift acs.org
Sulfidefluor-7 Acetoxymethyl Ester (SF7-AM)Optimized for cellular retention and detection of endogenous H₂S via azide reduction nih.gov

Therapeutic Potential and Pharmacological Implications of Sodium Mercaptopyruvate

Development of Sodium Mercaptopyruvate as a Sulfur Donor Therapeutic

This compound is the sodium salt of 3-mercaptopyruvate (B1229277) (3-MP), a key substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). Its development as a therapeutic agent is primarily centered on its function as a sulfur donor. The therapeutic potential of this compound lies in its ability to provide a sulfur atom for critical detoxification pathways in the body. One of the most extensively studied applications is in the context of cyanide poisoning, where it facilitates the conversion of toxic cyanide to the much less harmful thiocyanate (B1210189). sdstate.edu

The development of 3-MP as a therapeutic has led to the investigation of prodrugs, such as sulfanegen, which can deliver 3-MP to the target sites in the body. sdstate.edu This approach is aimed at overcoming potential limitations of direct administration of 3-MP, such as its stability and bioavailability. Research into this compound and its derivatives continues to explore their utility in various therapeutic contexts where the supplementation of sulfane sulfur is beneficial.

Potential in Cyanide Detoxification and Antidote Development

This compound has significant potential as an antidote for cyanide poisoning due to its role as a substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). nih.gov This enzyme is a key component of the body's natural defense mechanism against cyanide. The detoxification process relies on the transfer of a sulfur atom from mercaptopyruvate to the cyanide ion, a reaction catalyzed by 3-MST. nih.gov

Mechanism of Thiocyanate Formation

The detoxification of cyanide via the 3-MST pathway involves a transsulfuration reaction. nih.gov The process begins with 3-mercaptopyruvate binding to the active site of the 3-MST enzyme. The enzyme then catalyzes the transfer of the sulfur atom from 3-mercaptopyruvate to a cysteine residue within the enzyme, forming a persulfide intermediate. um.es This persulfide is a key reactive species in the detoxification process.

The sulfur atom is then transferred from the enzyme's persulfide intermediate to the cyanide ion (CN⁻). This reaction results in the formation of thiocyanate (SCN⁻), a compound that is significantly less toxic than cyanide and can be readily excreted in the urine. nih.gov This enzymatic conversion is a rapid and efficient means of neutralizing the toxic effects of cyanide. acs.org The 3-MST enzyme is found in both the cytoplasm and mitochondria, allowing it to detoxify cyanide in multiple cellular compartments. nih.gov

Comparison with Other Sulfur Donors

The traditional antidote for cyanide poisoning involves the administration of sodium thiosulfate (B1220275), which serves as a sulfur donor for the enzyme rhodanese. nih.gov While effective, there are key differences between the rhodanese and 3-MST pathways that may offer advantages for the use of this compound.

One significant difference is the subcellular localization of the enzymes. Rhodanese is primarily located in the mitochondria, whereas 3-MST is present in both the cytoplasm and mitochondria. nih.gov This wider distribution of 3-MST may allow for a more rapid and comprehensive detoxification of cyanide throughout the cell. nih.gov Some research suggests that the 3-MST pathway may be more efficient in cyanide detoxification than the rhodanese pathway. researchgate.net

FeatureThis compound (for 3-MST)Sodium Thiosulfate (for Rhodanese)
Enzyme 3-Mercaptopyruvate Sulfurtransferase (3-MST)Rhodanese
Enzyme Location Cytoplasm and Mitochondria nih.govPrimarily Mitochondria nih.gov
Potential Advantage Broader subcellular detoxification coverage nih.govEstablished clinical use nih.gov

Exploration as a Pharmacological Activator of 3-MST

This compound, as the substrate for 3-MST, can be utilized as a pharmacological tool to activate this enzyme and study its physiological roles. wikipedia.org By providing an excess of its substrate, researchers can stimulate the activity of 3-MST and observe the downstream effects of increased sulfane sulfur production. This approach has been instrumental in elucidating the various functions of the 3-MST pathway beyond cyanide detoxification.

Studies have shown that the activation of 3-MST can influence a range of cellular processes, including redox signaling and the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. blazingprojects.com The ability to pharmacologically activate 3-MST with its specific substrate allows for targeted investigations into the roles of this enzyme in health and disease. nih.gov

Targeting the 3-MST Pathway for Disease Intervention

The 3-MST pathway has been implicated in a variety of physiological and pathological processes, making it a potential target for therapeutic intervention in a range of diseases. blazingprojects.comresearchgate.net Dysregulation of 3-MST activity has been linked to cardiovascular diseases, neurodegenerative disorders, and cancer. blazingprojects.com Therefore, strategies aimed at modulating the activity of this enzyme, either through activation or inhibition, are being explored for their therapeutic potential.

Anti-angiogenic Strategies

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in diseases such as cancer. mdpi.com The 3-MST pathway has been identified as a regulator of angiogenesis. nih.gov Specifically, research has shown that 3-MST plays a role in endothelial cell bioenergetics and pro-angiogenic functions. nih.gov

Wound Healing Acceleration

The role of this compound in wound healing is intrinsically linked to its conversion to hydrogen sulfide (H₂S) by the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). H₂S is recognized as an endogenous stimulator of angiogenesis, the formation of new blood vessels, which is a critical process in wound repair. hmpgloballearningnetwork.comfrontiersin.org It promotes the proliferation and migration of vascular endothelial cells, essential for establishing new microvessels to supply oxygen and nutrients to the healing tissue. frontiersin.orgnih.gov

Research has shown that exogenous H₂S donors, such as sodium hydrogen sulfide (NaHS), can accelerate wound closure. frontiersin.orgnih.gov In diabetic models, which are often characterized by impaired wound healing, treatment with H₂S donors has been found to significantly improve the rate of wound closure and increase the formation of granulation tissue. hmpgloballearningnetwork.comresearchgate.net The mechanisms behind this acceleration include the enhancement of endothelial progenitor cell (EPC) function and the activation of pro-angiogenic factors. frontiersin.orgnih.gov Furthermore, H₂S has demonstrated the ability to reduce oxidative stress and inflammation at the wound site, both of which can impede the healing process. hmpgloballearningnetwork.comresearchgate.net

However, the specific contribution of the 3-MST/H₂S pathway to wound healing can be complex. In a murine model of burn injury, while plasma H₂S levels increased in wild-type mice, they remained unchanged in mice deficient in 3-MST. oup.comnih.gov Surprisingly, the rate of wound healing in this specific model was not affected by the absence of 3-MST, suggesting that other pathways for H₂S production or alternative compensatory mechanisms may be involved in the context of burn injuries. oup.comnih.govoup.com

Key Research Findings on H₂S Donors in Wound Healing
H₂S DonorModel SystemKey FindingsReference
Sodium Hydrosulfide (NaHS)Diabetic MiceSignificantly faster wound closure; Restored plasma H₂S levels. researchgate.net
4-hydroxylthio-benzamide (HTB)Diabetic MiceSignificantly faster wound closure; Enhanced wound skin capillary densities. nih.gov
S-propargyl-cysteine (SPRC)Animal Model (Skin Injury)Promoted wound healing by boosting VEGF and collagen expression. nih.gov
3-MST DeficiencyMurine Burn ModelDid not affect the rate of wound healing. nih.gov

Modulation of Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle for protein folding and cellular homeostasis. mdpi.commdpi.com Disruption of its function leads to ER stress, a condition implicated in numerous diseases. mdpi.commdpi.com The 3-mercaptopyruvate sulfurtransferase (3-MST)/H₂S system has emerged as a significant regulator of the ER stress response. nih.govnih.gov

Studies in hepatocytes have demonstrated that ER stress leads to a suppression of endogenous H₂S levels. nih.govresearchgate.net Pharmacological supplementation with an H₂S donor, sodium hydrogen sulfide (NaHS), was shown to mitigate many of the detrimental effects of ER stress. nih.govnih.gov This included the normalization of endogenous H₂S levels, improvement in cellular bioenergetics, prevention of autophagic arrest, and ultimately, a shift in the cells' fate towards survival. nih.govresearchgate.net

Conversely, diminishing the endogenous H₂S supply, either through genetic silencing of 3-MST or by pharmacological inhibition of the enzymes involved in H₂S biosynthesis, exacerbated the cellular response to ER stress. nih.govnih.gov These findings highlight the protective role of the 3-MST/H₂S pathway in maintaining cellular protein balance and adaptability to ER stress. nih.gov The therapeutic potential of H₂S supplementation, and by extension the use of this compound as its precursor, is therefore a promising area of investigation for diseases associated with ER stress. nih.govresearchgate.net

Impact of the 3-MST/H₂S System on ER Stress in Hepatocytes
ConditionEffect on H₂S LevelsOutcome of ER Stress ResponseReference
ER Stress InductionSuppressedImpaired cellular bioenergetics, autophagic arrest. nih.govnih.gov
H₂S Supplementation (NaHS)NormalizedMitigated ER stress, improved cell survival. researchgate.net
3-MST Silencing/InhibitionReducedExacerbated ER stress-related readouts. nih.gov

Cancer Therapy

The role of the 3-mercaptopyruvate sulfurtransferase (3-MST)/H₂S pathway in cancer is multifaceted and context-dependent, presenting both as a potential therapeutic target and, in some cases, a tumor-suppressing pathway. nih.govresearchgate.net

In many types of cancer, including colon, lung, and bladder cancer, 3-MST is overexpressed compared to normal tissues. nih.govresearchgate.netresearchgate.net This upregulation of H₂S production has been linked to the promotion of tumor cell proliferation, migration, and angiogenesis. nih.govmdpi.com The 3-MST/H₂S system can support cancer cell bioenergetics and provide a cytoprotective effect, potentially contributing to an aggressive and metastatic phenotype. researchgate.netmdpi.com Consequently, the inhibition of 3-MST is being explored as a therapeutic strategy. nih.govresearchgate.net Pharmacological inhibitors of 3-MST have demonstrated anti-proliferative and pro-apoptotic effects in colon cancer cells. mdpi.com

Conversely, in hepatocellular carcinoma (HCC), 3-MST expression is often lower than in healthy tissue. nih.govresearchgate.net In this context, overexpression of 3-MST has been shown to reduce tumor growth by causing cell cycle arrest and inhibiting proliferation. mdpi.com This suggests that in certain cancers, activating the 3-MST pathway or supplementing with its substrate, this compound, could have therapeutic benefits.

The dual nature of the 3-MST/H₂S pathway across different cancers underscores the importance of understanding the specific molecular mechanisms at play in each tumor type before considering therapeutic intervention. nih.govbohrium.com

Differential Roles of 3-MST in Various Cancers
Cancer Type3-MST Expression LevelRole in TumorigenesisTherapeutic ImplicationReference
Colon, Lung, Bladder CancerOverexpressedPromotes proliferation, angiogenesis, and metastasis.Inhibition of 3-MST. nih.govresearchgate.net
Hepatocellular Carcinoma (HCC)Lowly expressedSuppresses tumor progression.Activation or overexpression of 3-MST. mdpi.com
Breast CancerVariableCBS-derived H₂S may protect cancer cells.Inhibition of H₂S-producing enzymes. mdpi.com

Strategies for Delivery and Stability in Biological Systems

A significant hurdle in harnessing the therapeutic potential of this compound and other H₂S donors is their inherent instability and limited bioavailability. researchgate.netnih.gov 3-mercaptopyruvate itself is known to have poor stability, which restricts its direct use as a therapeutic agent. nih.gov

To overcome these challenges, researchers are developing innovative delivery strategies. One promising approach is the use of prodrugs. Sulfanegen is a prodrug of 3-mercaptopyruvate that has been developed as a more stable alternative. researchgate.netnih.gov This approach allows for the controlled release of the active compound, potentially improving its pharmacokinetic profile and therapeutic efficacy. nih.gov

Another strategy involves the use of advanced biomaterials as delivery vehicles. For applications like wound healing, H₂S donors such as NaHS have been incorporated into nanofibrous membranes and thermosensitive hydrogels. frontiersin.orgresearchgate.net These platforms can provide sustained, localized release of H₂S at the target site, which is crucial for promoting angiogenesis and tissue regeneration while minimizing systemic exposure. frontiersin.orgnih.gov Such delivery systems could be adapted for this compound to enhance its stability and ensure its targeted delivery to specific tissues or organs.

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Metabolic Fates of Sodium Mercaptopyruvate

The canonical fate of 3-mercaptopyruvate (B1229277) is its desulfuration by 3-MST to produce pyruvate (B1213749) and a persulfide intermediate, which then leads to H₂S formation. kuleuven.beblazingprojects.com However, the possibility of alternative metabolic pathways remains an intriguing area for future research. The reactivity of the thiol group in 3-mercaptopyruvate suggests it could be a substrate for other enzymatic reactions or non-enzymatic modifications.

Future research should focus on identifying and characterizing these potential alternative pathways. It is conceivable that 3-mercaptopyruvate could be involved in:

Redox Regulation: Beyond H₂S production, it may directly participate in cellular redox homeostasis by reacting with reactive oxygen species (ROS) or by modifying protein thiols.

Alternative Catabolism: Enzymes other than 3-MST might act on 3-mercaptopyruvate, leading to different breakdown products with unique biological activities.

Anabolic Processes: It could serve as a precursor for the synthesis of other sulfur-containing biomolecules.

Investigating these possibilities will require advanced metabolomic approaches to trace the metabolic fate of labeled 3-mercaptopyruvate within cellular systems, potentially revealing a more complex role in sulfur metabolism than is currently appreciated. nih.govnih.gov

Detailed Characterization of 3-MST Regulation and Isoform-Specific Functions

3-Mercaptopyruvate sulfurtransferase (3-MST) is the key enzyme that metabolizes 3-mercaptopyruvate. nih.govwikipedia.org It is known to be localized in both the cytoplasm and mitochondria. nih.govnih.gov Understanding the intricate regulation of 3-MST and the specific roles of its different isoforms is crucial for a complete picture of this compound metabolism.

Regulatory Mechanisms: The activity of 3-MST is subject to complex regulation. A key mechanism involves redox-sensing molecular switches composed of cysteine residues. researchgate.net Oxidation of the catalytic cysteine to a sulfenate form inhibits the enzyme's activity, which can be restored by cellular reductants like thioredoxin. researchgate.netnih.gov Another layer of regulation involves the formation of an intermolecular disulfide bond, leading to an inactive dimer; reduction of this bond restores the active monomeric form. nih.govresearchgate.net

Future studies should aim to:

Identify the full range of post-translational modifications (PTMs) that affect 3-MST activity. mdpi.com

Elucidate the specific signaling pathways that trigger these regulatory modifications in response to physiological and pathological stimuli.

Investigate the genetic and epigenetic regulation of 3-MST expression.

Isoform-Specific Functions: The dual localization of 3-MST in the mitochondria and cytoplasm suggests that it may have distinct functions in each compartment. The mitochondrial isoform is positioned to influence cellular bioenergetics and the electron transport chain, while the cytosolic form may have different roles in signaling and metabolism. nih.govnih.gov Delineating the specific substrates, protein interactors, and metabolic consequences of each isoform is a critical next step.

Research Focus AreaKey Questions to AddressPotential Methodologies
Post-Translational Modifications What PTMs beyond oxidation regulate 3-MST? How do they alter enzyme kinetics and stability?Mass Spectrometry, Mutagenesis Studies
Upstream Signaling Pathways Which kinases, phosphatases, or other signaling molecules modulate 3-MST activity?Kinome-wide screening, Co-immunoprecipitation
Isoform Function What are the distinct roles of mitochondrial vs. cytosolic 3-MST? Do they have different substrate specificities or protein partners?Subcellular fractionation, Isoform-specific knockouts

Investigation of this compound's Role in Less Explored Physiological Systems

While the roles of H₂S produced from 3-mercaptopyruvate are well-studied in the cardiovascular and nervous systems, its significance in other physiological systems is less understood. nih.gov The high expression of 3-MST in tissues like the kidney, liver, and endocrine glands suggests important, yet-to-be-fully-characterized functions. nih.govwikipedia.org

Endocrine System: 3-MST is highly prevalent in the endocrine system. nih.gov Research has begun to explore its role in adipocyte differentiation and lipid accumulation, where inhibition of 3-MST leads to increased lipid uptake. nih.govnih.gov This suggests a potential role in metabolic disorders like obesity and diabetes. Future work should investigate its influence on hormone synthesis and secretion in glands such as the adrenal, thyroid, and pancreas.

Reproductive System: The expression of H₂S-producing enzymes in the reproductive tract points to a role for this signaling pathway in reproductive physiology. nih.gov The specific contribution of the 3-MST/3-mercaptopyruvate pathway in processes like gametogenesis, fertilization, and implantation warrants dedicated investigation.

Skeletal System: The involvement of H₂S in bone metabolism is an emerging field. Given that H₂S can influence both osteoblast and osteoclast function, exploring the role of the 3-MST pathway in maintaining skeletal homeostasis and in pathologies like osteoporosis is a promising research avenue.

Development of Advanced Therapeutic Agents Modulating this compound Metabolism

The central role of the 3-MST/H₂S axis in various physiological and pathological processes makes it an attractive target for therapeutic intervention. nih.govnih.gov The development of pharmacological tools to manipulate this pathway is a key area for future research.

Inhibitors and Activators: High-throughput screening has led to the discovery of selective small-molecule inhibitors of 3-MST. nih.govresearchgate.net These compounds are invaluable for probing the physiological functions of the enzyme and hold therapeutic potential in conditions where H₂S overproduction is implicated, such as certain cancers. nih.govresearchgate.net Conversely, developing specific activators of 3-MST could be beneficial in diseases associated with H₂S deficiency.

H₂S Donors: An alternative strategy is the use of H₂S donor molecules. nih.gov While simple sulfide (B99878) salts can release a large, uncontrolled bolus of H₂S, newer generations of "smart" donors are being developed. These molecules are designed to release H₂S in response to specific physiological stimuli (e.g., thiols, enzymes, light), allowing for more targeted and controlled delivery. nih.gov Future development could focus on creating donors that are activated specifically by 3-MST or that target H₂S delivery to specific subcellular compartments like the mitochondria.

Therapeutic StrategyMechanism of ActionPotential Applications
Selective 3-MST Inhibitors Block the enzymatic conversion of 3-mercaptopyruvate to H₂S.Cancers reliant on H₂S signaling, polycythemia vera. researchgate.net
3-MST Activators Enhance the rate of H₂S production from 3-mercaptopyruvate.Conditions of H₂S deficiency (e.g., aspects of cardiovascular disease).
Stimuli-Responsive H₂S Donors Release H₂S in a controlled manner in response to specific triggers.Targeted therapy for inflammatory conditions, ischemia-reperfusion injury. nih.gov

Application of Omics Technologies for Comprehensive Pathway Analysis

A systems biology approach, integrating various "omics" technologies, is essential for a holistic understanding of this compound's metabolic network. nih.govoup.com These high-throughput methods can reveal previously unexpected connections and regulatory networks. oup.com

Metabolomics: Targeted and untargeted metabolomics can identify and quantify 3-mercaptopyruvate and other related metabolites in the transsulfuration pathway, providing a snapshot of the metabolic state under different conditions. nih.govnih.gov This is crucial for discovering novel metabolic fates of 3-mercaptopyruvate.

Proteomics: Proteomic analyses can be used to identify proteins that interact with 3-MST, revealing new regulatory mechanisms and functional complexes. It can also quantify changes in the expression of 3-MST and other enzymes in the pathway. nih.gov

Transcriptomics: By analyzing the complete set of RNA transcripts, transcriptomics can show how the expression of genes encoding 3-MST and related enzymes is altered in response to various stimuli, such as nutrient availability or stress. oup.commpg.de

Integrating these omics datasets will allow for the construction of comprehensive models of sulfur metabolism. nih.gov This systems-level view will be instrumental in predicting how the mercaptopyruvate pathway responds to perturbations and in identifying novel nodes for therapeutic targeting.

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing and characterizing sodium mercaptopyruvate in vitro?

  • Methodological Answer: Synthesis typically involves reacting 3-mercaptopyruvic acid with sodium hydroxide under controlled pH (8.0–9.0) to ensure stability. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment (>95%) and mass spectrometry (MS) for molecular weight confirmation. Structural validation via nuclear magnetic resonance (NMR) spectroscopy is critical to verify sulfhydryl group integrity. Experimental protocols must detail reagent sources, reaction conditions, and purification steps to ensure reproducibility .

Q. How does this compound participate in sulfur metabolism pathways, and what experimental models are used to study this?

  • Methodological Answer: this compound serves as a substrate for 3-mercaptopyruvate sulfurtransferase (3-MST), which catalyzes H₂S production in mitochondrial pathways. In vitro models use purified 3-MST enzymes (e.g., recombinant human 3-MST) with kinetic assays to measure activity (e.g., Km values ~0.5–1.2 mM). Cell-based studies employ renal or hepatic cell lines to monitor H₂S flux via fluorescent probes (e.g., SF7-AM). In vivo rodent models track tissue-specific H₂S levels using microelectrodes .

Q. What analytical techniques are essential to assess the purity and stability of this compound in experimental settings?

  • Methodological Answer: Purity is quantified via HPLC with UV detection (λ = 260 nm), while stability under varying temperatures (-20°C to 25°C) and pH (6.0–8.0) is monitored over 72 hours using spectrophotometric assays. Batch-to-batch consistency requires peptide content analysis (via amino acid analysis) and salt content measurement (e.g., ion chromatography). For long-term storage, lyophilization in Tris-HCl buffers with 20% glycerol is recommended to prevent oxidation .

Advanced Research Questions

Q. How can researchers address discrepancies between structural predictions and functional assays of this compound’s enzyme interactions?

  • Methodological Answer: Contradictions often arise from crystallographic data (e.g., Cys248-SSH active site in 3-MST) versus solution-phase kinetics. To resolve this, combine X-ray crystallography (resolution ≤2.0 Å) with mutagenesis studies (e.g., Cys248Ala mutants) and stopped-flow spectroscopy to assess catalytic turnover. Cross-validate findings using molecular dynamics simulations to model disulfide bond dynamics .

Q. What computational strategies are effective for modeling this compound’s reaction mechanisms with biological targets?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map the energy landscape of sulfur transfer reactions. Molecular docking (AutoDock Vina) and quantum mechanics/molecular mechanics (QM/MM) simulations are used to predict binding affinities to 3-MST. Validate predictions with kinetic isotope effect (KIE) studies and compare computed activation energies (ΔG‡) with experimental Arrhenius plots .

Q. How should experimental designs be optimized to minimize variability in this compound’s bioactivity across studies?

  • Methodological Answer: Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and pre-treat reagents (e.g., degassing to remove dissolved O₂). Include internal controls (e.g., Na₂S standards) in H₂S detection assays. For cell studies, normalize data to protein content (Bradford assay) and use ≥3 biological replicates. Statistical analysis (ANOVA with post-hoc Tukey tests) should account for batch effects .

Q. What frameworks (e.g., PICO, FINER) are applicable to formulating rigorous research questions on this compound’s therapeutic potential?

  • Methodological Answer: Adapt the PICOT framework:

  • Population: Specific cell types (e.g., neuroglial cells).
  • Intervention: this compound dosage (e.g., 0.1–1.0 mM).
  • Comparison: Knockout 3-MST models or cysteine donors (e.g., NaHS).
  • Outcome: Quantify H₂S levels (μM/min/mg protein).
  • Time: Acute (minutes) vs. chronic (days) exposure.
    Apply FINER criteria to ensure feasibility, novelty, and relevance to redox biology .

Methodological Best Practices

  • Data Reproducibility: Document reagent lot numbers, equipment calibration (e.g., HPLC column specifications), and statistical software (e.g., GraphPad Prism v10). Share raw data in supplementary materials .
  • Conflict Resolution: Use systematic reviews (PRISMA guidelines) to synthesize contradictory findings. Prioritize studies with transparent methods and raw data availability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium mercaptopyruvate
Reactant of Route 2
Sodium mercaptopyruvate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.